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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzaldehyde

Cat. No.: B1270981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the chemical structure of 4-
Butoxy-3-ethoxybenzaldehyde. Through a detailed comparison with structurally similar

alternatives, this document offers objective experimental data to support its identification and

characterization. The guide is intended to aid researchers in confirming the synthesis and purity

of this compound, a crucial step in drug development and chemical research.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Butoxy-3-
ethoxybenzaldehyde and two alternative benzaldehyde derivatives: 4-Ethoxy-3-

methoxybenzaldehyde and 4-Propoxy-3-methoxybenzaldehyde. This comparative approach

allows for a clearer understanding of the influence of the alkoxy substituents on the spectral

characteristics.

It is important to note that while experimental data for the alternative compounds are readily

available, the data for 4-Butoxy-3-ethoxybenzaldehyde is largely predicted due to the limited

availability of published experimental spectra. The predicted mass spectrometry data is derived

from PubChemLite.[1]

Table 1: FT-IR Spectroscopic Data
(Predicted/Experimental, cm⁻¹)
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Functional Group
4-Butoxy-3-
ethoxybenzaldehyd
e (Predicted)

4-Ethoxy-3-
methoxybenzaldeh
yde (Experimental)
[2][3][4]

4-Propoxy-3-
methoxybenzaldeh
yde (Experimental)
[5]

C-H (Aldehyde) ~2850, ~2750 2880, 2730 2875, 2730

C=O (Aldehyde) ~1685 1683 1680

C=C (Aromatic) ~1580, ~1510 1585, 1510 1585, 1512

C-O (Ether) ~1260, ~1140 1265, 1138 1267, 1140

C-H (Aliphatic) ~2960, ~2870 2980, 2930 2965, 2875

Table 2: ¹H NMR Spectroscopic Data
(Predicted/Experimental, δ ppm in CDCl₃)

Proton Assignment
4-Butoxy-3-
ethoxybenzaldehyd
e (Predicted)

4-Ethoxy-3-
methoxybenzaldeh
yde (Experimental)
[2][6][7]

4-Propoxy-3-
methoxybenzaldeh
yde (Experimental)

-CHO ~9.85 (s, 1H) 9.84 (s, 1H) 9.83 (s, 1H)

Ar-H
~7.42 (d, 1H), ~7.39

(s, 1H), ~6.95 (d, 1H)

7.43 (dd, 1H), 7.40 (d,

1H), 6.96 (d, 1H)

7.42 (dd, 1H), 7.39 (d,

1H), 6.94 (d, 1H)

-OCH₂- (Butoxy) ~4.05 (t, 2H) - -

-OCH₂- (Ethoxy) ~4.15 (q, 2H) 4.17 (q, 2H) -

-OCH₂- (Propoxy) - - 4.04 (t, 2H)

-OCH₃ - 3.93 (s, 3H) 3.92 (s, 3H)

Alkyl Chain
~1.85 (m, 2H), ~1.50

(m, 2H), ~0.98 (t, 3H)
1.49 (t, 3H)

1.89 (m, 2H), 1.05 (t,

3H)

Table 3: ¹³C NMR Spectroscopic Data
(Predicted/Experimental, δ ppm in CDCl₃)
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Carbon
Assignment

4-Butoxy-3-
ethoxybenzaldehyd
e (Predicted)

4-Ethoxy-3-
methoxybenzaldeh
yde (Experimental)
[2][8][9]

4-Propoxy-3-
methoxybenzaldeh
yde (Experimental)
[5]

-CHO ~191.0 190.9 190.8

Ar-C (C-O) ~155.0, ~149.5 154.9, 149.3 155.0, 149.4

Ar-C (C-CHO) ~130.0 129.9 129.8

Ar-CH
~126.5, ~112.0,

~111.5
126.6, 111.8, 111.2 126.5, 111.9, 111.3

-OCH₂- (Butoxy) ~69.0 - -

-OCH₂- (Ethoxy) ~64.5 64.4 -

-OCH₂- (Propoxy) - - 70.5

-OCH₃ - 56.0 56.1

Alkyl Chain ~31.0, ~19.0, ~13.8 14.7 22.5, 10.5

Table 4: Mass Spectrometry Data
(Predicted/Experimental, m/z)
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Ion
4-Butoxy-3-
ethoxybenzaldehyd
e (Predicted)[1]

4-Ethoxy-3-
methoxybenzaldeh
yde (Experimental)
[2][10]

4-Propoxy-3-
methoxybenzaldeh
yde (Experimental)
[5]

[M]⁺ 222.13 180.08 194.09

[M-CH₃]⁺ - 165.06 179.07

[M-C₂H₅]⁺ / [M-

C₂H₄O]⁺
193.10 / 178.10 151.04 165.06

[M-C₃H₇]⁺ / [M-

C₃H₆O]⁺
- - 151.04

[M-C₄H₉]⁺ / [M-

C₄H₈O]⁺
165.06 / 150.07 - -

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols represent standard practices in organic chemical analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For liquid samples such as 4-Butoxy-3-ethoxybenzaldehyde, a thin

film is prepared by placing a small drop of the neat liquid between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is

then placed in the instrument's sample holder, and the sample spectrum is acquired. The

spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400

MHz or 500 MHz) is used.

¹H NMR Data Acquisition: A standard proton NMR experiment is performed. Key parameters

include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Data Acquisition: A proton-decoupled carbon-13 NMR experiment is performed. A

wider spectral width (e.g., 220 ppm) is used, and a larger number of scans is typically

required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay) is Fourier-transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are

reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds like

benzaldehyde derivatives. In this technique, the sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value.

Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z. The

peak with the highest m/z ratio often corresponds to the molecular ion ([M]⁺).
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Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of 4-
Butoxy-3-ethoxybenzaldehyde, emphasizing the comparative analysis with known analogs.
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Caption: Logical workflow for the spectroscopic validation of 4-Butoxy-3-
ethoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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